1-Naphthalenol, 3,4-dihydro-
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Overview
Description
1-Naphthalenol, 3,4-dihydro- is an organic compound with the molecular formula C10H12O. It is a derivative of naphthalene, where the hydroxyl group is attached to the first carbon of the naphthalene ring, and the ring is partially hydrogenated.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 3,4-dihydro- can be synthesized through the hydrogenation of 1-naphthol. The process involves the reduction of the naphthalene ring using hydrogen gas in the presence of a catalyst such as rhodium or palladium. The reaction typically occurs under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenol, 3,4-dihydro- often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as rhodium or palladium.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
1-Naphthalenol, 3,4-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: A non-hydrogenated derivative with similar chemical properties but different reactivity due to the absence of hydrogenation.
2-Naphthol: An isomer with the hydroxyl group attached to the second carbon of the naphthalene ring.
Tetralin: A fully hydrogenated derivative of naphthalene without the hydroxyl group
Uniqueness
1-Naphthalenol, 3,4-dihydro- is unique due to its partial hydrogenation, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
113861-50-0 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,4-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7,11H,3,5H2 |
InChI Key |
KKHIFLYUSFQMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)O |
Origin of Product |
United States |
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